Glucosylglycolaldehyde

Description

Contextualization within Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry, the study of the structure, synthesis, and reactions of carbohydrates, and glycoscience, the broader study of the roles of sugars in biology and technology, provide the essential backdrop for understanding Glucosylglycolaldehyde. cabidigitallibrary.orgnumberanalytics.com Carbohydrates are fundamental biological molecules, and their complexity extends from simple monosaccharides to intricate polysaccharides. rose-hulman.edu this compound, with its structure comprising a glucose unit linked to a glycolaldehyde (B1209225) moiety, represents a specific type of glycosylated aldehyde.

Its relevance comes to the forefront in the study of complex carbohydrate structures and their degradation pathways. For instance, during the hydrothermal processing of biomass, which is rich in cellulose (B213188) (a polymer of glucose), this compound can be formed as an intermediate product through retro-aldol condensation of cellobiose (B7769950). core.ac.uk This positions the compound as a key marker and participant in biorefinery processes, where understanding the transformation of biomass into valuable chemicals is crucial. mdpi.comscielo.brresearchgate.netfrontiersin.org The study of such intermediates is vital for optimizing these sustainable technologies.

Academic Significance of this compound as a Reference Compound and Intermediate

A significant part of this compound's academic importance lies in its use as a reference compound, particularly in the field of mass spectrometry. nih.govpromega.combiomol.com In the analysis of disaccharides, mass spectrometry often produces fragment ions with a mass-to-charge ratio (m/z) of 221. nih.gov The chemical synthesis of this compound has been instrumental in confirming that these ions are indeed this compound anions. nih.gov This allows for the precise differentiation of isomeric and anomeric forms of sugar molecules in the gas phase, a critical aspect of structural carbohydrate analysis. nih.govresearchgate.netpurdue.edu

The ability to distinguish between different isomers is fundamental in glycoscience, as the specific arrangement of atoms in a carbohydrate can dramatically alter its biological function. The use of chemically synthesized this compound as a standard enables researchers to calibrate their instruments and confidently identify and characterize complex carbohydrate structures from biological samples. nih.govrsc.org

Beyond its role as a reference standard, this compound also serves as a chemical intermediate. nouryon.combasf.combritannica.com In the context of biomass conversion, it is a transient species that is further hydrolyzed to glucose and glycolaldehyde. core.ac.ukacs.org Understanding the formation and subsequent reactions of such intermediates is key to controlling reaction pathways and maximizing the yield of desired end-products in chemical synthesis.

Overview of Current Research Trajectories Related to this compound

Current research involving this compound is primarily concentrated in two main areas: analytical methods development and biomass conversion.

In analytical chemistry, ongoing research continues to leverage this compound as a tool for refining mass spectrometry techniques for carbohydrate analysis. nih.govresearchgate.net The work by Fang et al. demonstrated that the dissociation patterns of this compound anions can be used to differentiate between anomeric configurations (α vs. β) and ring forms of the glucose unit. nih.gov This has opened avenues for more detailed structural elucidation of oligosaccharides and glycoconjugates, which is essential for understanding their roles in biological systems. rsc.orgacs.org

In the realm of sustainable chemistry and bioenergy, the study of this compound as an intermediate in biomass conversion remains an active area of investigation. mdpi.comnrel.gov Researchers are exploring the kinetics and mechanisms of its formation and degradation under various hydrothermal conditions. core.ac.ukacs.org The goal is to optimize the breakdown of lignocellulosic biomass into platform chemicals and biofuels. By understanding the reaction networks involving intermediates like this compound, scientists can design more efficient and selective conversion processes. core.ac.ukacs.org

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₄O₇ |

| IUPAC Name | 2-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetaldehyde |

| Molecular Weight | 222.19 g/mol |

| Physical Description | Solid (predicted) |

| XLogP3-AA | -2.6 |

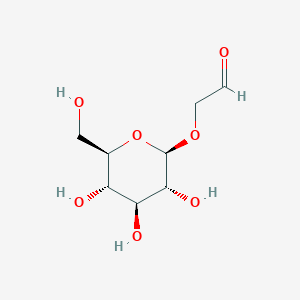

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h1,4-8,10-13H,2-3H2/t4-,5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYFEBYWGWYNTO-JAJWTYFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Pathways of Glucosylglycolaldehyde Formation

Chemical Synthesis Approaches

The deliberate chemical synthesis of glucosylglycolaldehyde is primarily undertaken to produce analytical standards necessary for the accurate identification and quantification of this compound in complex mixtures, such as those derived from biological or industrial processes. The synthesis requires careful control over reaction conditions to ensure the correct connectivity and stereochemistry of the final product.

Laboratory-Scale Synthesis for Analytical Standards

The synthesis of this compound for use as a reference standard is essential for analytical techniques like mass spectrometry, where it aids in the differentiation of isomeric carbohydrate structures. While detailed proprietary methods may be employed by commercial suppliers, the laboratory-scale synthesis would rely on established principles of glycosylation chemistry. These standards are critical for confirming the identity of this compound generated in various processes, such as the fragmentation of disaccharides in mass spectrometers or during the hydrothermal treatment of biomass. The availability of these standards, for instance from specialized chemical synthesis companies, underpins the research into its formation pathways in more complex systems.

Stereoselective and Regioselective Synthetic Considerations

A primary challenge in the synthesis of this compound is controlling stereoselectivity and regioselectivity. Stereoselectivity refers to the formation of a specific anomer at the glycosidic linkage (α or β), while regioselectivity involves ensuring the glycosidic bond forms at the correct hydroxyl group of the glycolaldehyde (B1209225) acceptor.

To achieve this control, chemists employ a variety of strategies:

Protecting Groups: The hydroxyl groups of the glucose donor, other than the anomeric position, are temporarily "blocked" with protecting groups (e.g., acetyl or benzyl (B1604629) groups) to prevent unwanted side reactions. This ensures that the glycolaldehyde acceptor reacts only at the anomeric carbon.

Neighboring Group Participation: A protecting group at the C-2 position of the glucose donor can influence the stereochemical outcome of the glycosylation. For example, an acetyl group at C-2 typically leads to the formation of a 1,2-trans glycosidic bond (a β-glycoside for glucose) through anchimeric assistance.

Catalysts and Promoters: The choice of catalyst or promoter is critical. Classical methods like the Koenigs-Knorr reaction use heavy metal salts (e.g., silver carbonate) with glycosyl halides. The Helferich method employs mercury salts. More modern approaches, such as the trichloroacetimidate (B1259523) method , use a glycosyl trichloroacetimidate donor activated by a Lewis acid (e.g., trimethylsilyl (B98337) triflate), offering high yields and stereoselectivity. The specific combination of donor, acceptor, and catalyst determines the final stereochemistry.

Use of Precursor Molecules in Controlled Chemical Environments

The synthesis of this compound involves the coupling of a glucose-based precursor (the glycosyl donor) with a glycolaldehyde-based precursor (the glycosyl acceptor).

Glycosyl Donors: A common precursor is a fully protected glucose derivative where the anomeric position is activated as a leaving group. Examples include acetobromoglucose (for the Koenigs-Knorr reaction) or a glucose trichloroacetimidate. These donors are prepared from glucose through a series of protection and activation steps in a controlled laboratory setting.

Glycosyl Acceptors: Glycolaldehyde itself can be used as the acceptor. However, due to its reactivity and tendency to dimerize, a protected form of glycolaldehyde might be employed to improve reaction efficiency and control. The reaction is conducted in a non-polar organic solvent under anhydrous conditions to prevent hydrolysis of the activated donor. The subsequent removal of all protecting groups yields the final this compound.

Biochemical and Thermochemical Formation Mechanisms

This compound is also formed as a product of carbohydrate decomposition under specific thermal and chemical conditions, particularly through the breakdown of larger sugars.

Formation via Retro-Aldol Condensation in Glycan Decomposition

One of the key pathways for the formation of this compound is through the retro-aldol condensation of carbohydrates. This reaction is essentially the reverse of an aldol (B89426) condensation and involves the cleavage of carbon-carbon bonds. During the decomposition of disaccharides like cellobiose (B7769950) (a β-1,4 linked glucose dimer), the reducing glucose unit can undergo fragmentation.

The mechanism involves the cleavage of the C2-C3 or C4-C5 bond of the reducing glucose ring, leading to the formation of smaller aldehyde fragments. When the C4-C5 bond breaks, it can yield a two-carbon glycolaldehyde fragment and a four-carbon erythrose fragment, with the glucose at the non-reducing end remaining intact. This results in the formation of glucosyl-erythrose and glycolaldehyde, or this compound and erythrose. This fragmentation has been observed during mass spectrometry analysis of disaccharides and is a recognized decomposition pathway in other chemical processes.

Production in Hydrothermal Processing of Biomass and Derived Sugars

Hydrothermal processing, which uses hot, compressed water as a reaction medium, is a key technology for converting biomass into biofuels and platform chemicals. During the hydrothermal treatment of cellulosic biomass or its constituent sugars like cellobiose, this compound has been identified as a product.

The formation occurs via several primary reactions. Cellobiose in hot-compressed water can undergo isomerization to form cellobiulose (B3041266) (glucosyl-fructose) and glucosyl-mannose. Concurrently, it undergoes hydrolysis to glucose and retro-aldol condensation to produce glucosyl-erythrose and glycolaldehyde. The relative contribution of these pathways is highly dependent on the reaction conditions. For example, the addition of a co-solvent like gamma-valerolactone (B192634) (GVL) can suppress the dominant isomerization pathway, which in turn can influence the yields of other products.

Systematic studies on the hydrothermal decomposition of cellobiose and its isomer cellobiulose (glucosyl-fructose) have provided quantitative insights into product formation.

Table 1: Key Reaction Pathways in Hydrothermal Decomposition of Cellobiose This table illustrates the primary reactions cellobiose undergoes in hot-compressed water.

| Reaction Type | Reactant | Products | Selectivity in Water (approx.) |

|---|---|---|---|

| Isomerization | Cellobiose | Cellobiulose (Glucosyl-fructose) | 63–81% |

| Isomerization | Cellobiose | Glucosyl-mannose | 8–12% |

| Hydrolysis | Cellobiose | Glucose | 6–27% |

Data sourced from studies on cellobiose decomposition in hot-compressed water.

Table 2: Product Yields from Hydrothermal Decomposition of Glucosyl-fructose at 250°C This table shows the carbon-based yields of major products from the decomposition of glucosyl-fructose (an isomer of cellobiose) over time in a continuous reactor at 250°C.

| Residence Time (s) | Glycolaldehyde Yield (%) | Glucosyl-erythrose (GE) Yield (%) | Glucose Yield (%) | Fructose Yield (%) |

|---|---|---|---|---|

| 2.4 | 1.8 | 2.6 | 9.2 | 11.7 |

| 6.5 | 2.6 | 2.0 | 9.4 | 12.1 |

| 13.0 | 3.8 | 1.7 | 8.1 | 13.2 |

| 25.9 | 5.4 | 1.4 | 6.0 | 13.6 |

While the direct yield of this compound itself is often low and reported less frequently than its component, glycolaldehyde, these studies confirm its formation as part of a complex reaction network during biomass conversion. The yield of glycolaldehyde, a direct product of retro-aldol condensation, increases with residence time, indicating it is formed from both primary and secondary reactions.

Enzymatic Reaction Pathways Leading to this compound (Theoretical and Observed)

The formation of this compound through enzymatic pathways is primarily a theoretical concept, grounded in the well-documented transglycosylation capabilities of certain enzymes, particularly glycoside phosphorylases. While direct enzymatic synthesis of this compound has not been a primary focus of published research, the broad acceptor substrate specificity of enzymes like sucrose (B13894) phosphorylase and cellodextrin phosphorylase provides a strong basis for its potential formation.

Theoretical Framework: Transglycosylation by Glycoside Phosphorylases

The most plausible enzymatic route to this compound is via the transglycosylation activity of glycoside phosphorylases (GPs). These enzymes, belonging to families such as Glycoside Hydrolase Family 13 (GH13) and GH94, catalyze the reversible transfer of a glycosyl moiety from a donor substrate to an acceptor. kisti.re.krresearchgate.netmdpi.comresearchgate.netfrontiersin.org The general mechanism is a two-step, double-displacement reaction that proceeds through a covalent glycosyl-enzyme intermediate. mdpi.com

The reaction can be summarized as follows:

Glycosylation of the Enzyme: The enzyme attacks the glycosidic bond of a donor substrate (e.g., sucrose or α-D-glucose-1-phosphate), releasing the aglycone and forming a stable glycosyl-enzyme intermediate.

Transglycosylation: The glycosyl group is then transferred from the enzyme to an acceptor molecule. While the natural acceptor is often phosphate (B84403) (phosphorolysis) or fructose, these enzymes can promiscuously utilize a wide range of other molecules with hydroxyl groups as acceptors. mdpi.comsemanticscholar.org

It is within this second step that the theoretical synthesis of this compound lies. If glycolaldehyde is present in the reaction mixture, it could potentially act as the acceptor for the glucosyl group.

Sucrose Phosphorylase (SPase, EC 2.4.1.7):

Sucrose phosphorylase, a member of the GH13 family, is renowned for its broad acceptor promiscuity. mdpi.comsemanticscholar.orgmdpi.com It catalyzes the reversible phosphorolysis of sucrose into α-D-glucose-1-phosphate and D-fructose. kisti.re.kr However, in the presence of other suitable acceptors, SPase can efficiently transfer the glucosyl moiety from sucrose to these alternative substrates. mdpi.comsemanticscholar.org

Studies have demonstrated that SPase can glucosylate a diverse array of molecules, including various monosaccharides, sugar alcohols, and even small diols like ethylene (B1197577) glycol. semanticscholar.orgresearchgate.net The ability to use ethylene glycol, the simplest diol, as an acceptor strongly supports the hypothesis that glycolaldehyde (2-hydroxyacetaldehyde), which also contains a primary hydroxyl group, could serve as a competent acceptor substrate.

The theoretical reaction is as follows:

Sucrose + Enzyme ⇌ Glucosyl-Enzyme + D-Fructose

Glucosyl-Enzyme + Glycolaldehyde ⇌ This compound + Enzyme

Cellodextrin Phosphorylase (CDP, EC 2.4.1.49):

Belonging to the GH94 family, cellodextrin phosphorylase catalyzes the reversible phosphorolysis of cellodextrins. researchgate.netnih.gov These enzymes also exhibit broad acceptor and donor substrate specificity, making them valuable tools in carbohydrate synthesis. researchgate.netfrontiersin.org While their primary role involves β-1,4-linked glucans, their capacity to utilize various acceptors has been noted. researchgate.netnih.gov Similar to sucrose phosphorylase, CDP could theoretically accept glycolaldehyde as a substrate for glucosylation, using α-D-glucose-1-phosphate as the donor.

The theoretical reaction is:

α-D-glucose-1-phosphate + Glycolaldehyde ⇌ This compound + Phosphate

Observed Evidence (Indirect)

Direct observational data from enzymatic synthesis targeting this compound is scarce in scientific literature. However, the existence of the compound is confirmed through its identification in other contexts. For instance, "glucosyl-glycolaldehyde anions" have been characterized in mass spectrometry studies focused on the structural analysis of carbohydrates, confirming its chemical stability and identifiability. kisti.re.kr The non-enzymatic formation of glycolaldehyde itself is also a known process.

The lack of direct observation may be due to several factors. Research in enzymatic transglycosylation has historically focused on synthesizing more complex oligosaccharides or glycosides with specific functional properties, leaving the synthesis of simpler compounds like this compound largely unexplored. Furthermore, as glycolaldehyde is a highly reactive molecule, any resulting this compound could be an intermediate or minor byproduct in complex reaction mixtures, potentially overlooked in analyses focused on the primary products.

Enzyme and Reaction Data

The potential for enzymatic synthesis of this compound is best understood by examining the properties of the candidate enzymes.

Table 1: Key Glycoside Phosphorylases for Theoretical this compound Synthesis

| Enzyme | EC Number | CAZy Family | Natural Donor Substrate(s) | Known Acceptor Promiscuity |

| Sucrose Phosphorylase | 2.4.1.7 | GH13 | Sucrose, α-D-glucose-1-phosphate | High: Monosaccharides, sugar alcohols, phenols, small diols (e.g., ethylene glycol). mdpi.comsemanticscholar.orgmdpi.comresearchgate.net |

| Cellodextrin Phosphorylase | 2.4.1.49 | GH94 | α-D-glucose-1-phosphate, Cellodextrins | Broad: Can use various short β-1,4-glucans and other carbohydrates as acceptors. researchgate.netfrontiersin.orgnih.gov |

Table 2: Theoretical Enzymatic Reaction Parameters for this compound Synthesis

| Enzyme | Donor Substrate | Acceptor Substrate | Potential Product | Reaction Type |

| Sucrose Phosphorylase | Sucrose | Glycolaldehyde | O-α-D-Glucopyranosyl-glycolaldehyde | Transglycosylation |

| Cellodextrin Phosphorylase | α-D-glucose-1-phosphate | Glycolaldehyde | O-β-D-Glucopyranosyl-glycolaldehyde | Transglycosylation (Synthesis) |

Reactivity Profiles and Degradation Mechanisms of Glucosylglycolaldehyde

Hydrolytic Cleavage and Subsequent Product Formation

Under hydrothermal conditions, glucosylglycolaldehyde can undergo hydrolytic cleavage. This reaction breaks the glycosidic bond, yielding glucose and glycolaldehyde (B1209225). acs.orgcore.ac.ukcurtin.edu.au This process is a key step in the further breakdown of this intermediate into smaller, more volatile compounds.

The hydrolysis of this compound is one of several parallel reactions that occur during the hydrothermal decomposition of cellobiose (B7769950). acs.orgcore.ac.uk The primary reactions of cellobiose decomposition include isomerization, hydrolysis, and retro-aldol condensation. Retro-aldol condensation of cellobiose can produce this compound and erythrose, or glucosylerythrose and glycolaldehyde. core.ac.uk The this compound formed can then be hydrolyzed. core.ac.ukcurtin.edu.au

Isomerization and Rearrangement Reactions in Aqueous and Gas Phases

The isomerization and rearrangement of this compound are complex processes that can occur in both aqueous and gas phases. In the gas phase, the differentiation of the anomeric configuration (α or β) and ring form of this compound anions has been studied using mass spectrometry. acs.orgrsc.orgnih.gov These studies are crucial for understanding the stereochemical aspects of its reactivity. The unimolecular dissociation of monosaccharide-glycolaldehyde anions in the gas phase is dependent on their stereochemistry, which can be used to assign the anomeric configuration of monosaccharides in larger oligosaccharides. acs.orgkisti.re.kr

In the aqueous phase, particularly during hydrothermal processing, isomerization reactions are significant. For instance, in the decomposition of cellobiose, isomerization competes with hydrolysis and retro-aldol condensation. acs.org While this compound itself is a product of retro-aldol condensation, the broader reaction environment involves numerous isomerization reactions of related sugar compounds. core.ac.uk The presence of different solvents can influence whether isomerization or dehydration reactions are favored. core.ac.uk

Unimolecular Dissociation Pathways of this compound Anions

The unimolecular dissociation of this compound anions in the gas phase has been a subject of detailed mass spectrometric studies. acs.orgrsc.org These studies provide insight into the intrinsic stability and fragmentation pathways of the ion. The fragmentation of these anions can be used to differentiate between isomers. rsc.orgnih.gov

One of the key product ions observed in the tandem mass spectrometry of glucose-containing disaccharides is at m/z 221, which corresponds to a glucosyl-glycolaldehyde anion. acs.orgrsc.orgresearchgate.net The dissociation of this m/z 221 ion yields distinct mass spectra that allow for the differentiation of the anomeric configuration. researchgate.net The stereochemical dependence of the unimolecular dissociation of these anions forms a basis for assigning the stereochemistry and anomeric configuration of monosaccharides within oligosaccharides. acs.orgkisti.re.kr

Influencing Factors on Reaction Kinetics and Product Selectivity

Several factors influence the reaction kinetics and product selectivity of reactions involving this compound. These factors are critical in controlling the outcomes of biomass conversion processes.

Temperature: Chemical reactions, including the decomposition of carbohydrates, generally proceed faster at higher temperatures. libretexts.orgopentextbc.ca In the context of hydrothermal processing, temperature significantly affects the rates of hydrolysis, isomerization, and retro-aldol condensation. acs.org

Reactant Concentration: Increasing the concentration of reactants typically leads to an increased reaction rate. libretexts.orgopentextbc.caunizin.org

Solvent: The type of solvent used can have a profound impact on reaction pathways. core.ac.uk For example, in aqueous organic co-solvents, the choice between protic and aprotic solvents can enhance or suppress isomerization versus dehydration reactions for glucose and fructose. core.ac.uk

Presence of a Catalyst: Catalysts can increase the rate of a reaction by providing an alternative pathway with a lower activation energy. libretexts.orgopentextbc.calibretexts.org In the context of carbohydrate decomposition, both acid and metal salt catalysts can influence reaction rates and product distribution. curtin.edu.au For example, the presence of alkali and alkaline earth metal chlorides can promote the retro-aldol condensation reaction. curtin.edu.au

Interactive Data Table: Factors Affecting Reaction Rates

| Factor | Description of Influence on Reaction Rate |

| Chemical Nature of Reactants | The intrinsic reactivity of the substances involved. |

| State of Subdivision | For reactions involving different phases, a larger surface area increases the reaction rate. libretexts.org |

| Temperature | Higher temperatures typically increase reaction rates by increasing the kinetic energy of molecules. libretexts.orgopentextbc.ca |

| Concentration | Higher concentrations of reactants generally lead to more frequent collisions and a faster reaction rate. libretexts.orgopentextbc.caunizin.org |

| Catalyst | A substance that increases the reaction rate without being consumed by providing an alternative reaction pathway with lower activation energy. libretexts.orgopentextbc.calibretexts.org |

Advanced Analytical Methodologies for Glucosylglycolaldehyde Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of glycans due to its high sensitivity and ability to provide detailed structural information. mdpi.commpg.de Various MS-based techniques are utilized to probe the intricate structures of compounds like Glucosylglycolaldehyde.

Tandem Mass Spectrometry (MS/MS, MS^n) for Glycosidic Linkage and Anomeric Configuration Determination

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for glycan sequencing and the identification of branching patterns by analyzing the fragmentation of precursor ions. purdue.edu The process involves the isolation of a specific ion, its activation and subsequent fragmentation, and the analysis of the resulting product ions. rsc.org Low-energy collision-induced dissociation (CID) is a commonly used fragmentation method that primarily results in the cleavage of glycosidic bonds. researchgate.net

Recent studies have revealed that the anomeric configuration (α or β) of the glycosidic bond can be retained in the fragment ions produced during CID, a phenomenon referred to as "anomeric memory." researchgate.netlukasz-migas.com This discovery is significant as it allows for the differentiation of anomers using MS/MS techniques, which was previously thought to be challenging. lukasz-migas.com Logically Derived Sequence Tandem Mass Spectrometry (LODES/MSn) is a method that utilizes a sequence of CID events based on carbohydrate dissociation mechanisms to determine linkage positions, anomeric configurations, and stereoisomers in oligosaccharides. researchgate.net

The fragmentation patterns obtained from MS/MS experiments, particularly the presence of specific cross-ring cleavage ions, provide crucial information for determining the linkage positions of glycosidic bonds. acs.orgnih.gov The combination of glycosidic and cross-ring fragment ions allows for a more comprehensive structural elucidation. nih.gov

Collision-Induced Dissociation (CID) Studies of this compound Anions

Collision-induced dissociation (CID) is a technique in mass spectrometry where ions are fragmented by colliding them with neutral gas molecules. wikipedia.org This method is widely used to obtain structural information about molecules. purdue.edu In the context of this compound, CID studies of its deprotonated form (anions) are particularly informative. electronicsandbooks.com

When deprotonated oligosaccharides are subjected to CID, they can fragment to produce monosaccharide-glycolaldehyde anions, such as this compound. nih.gov The subsequent fragmentation of these product ions can provide details about the stereochemistry and anomeric configuration of the original monosaccharide unit. purdue.edu The fragmentation patterns of these anions, including both glycosidic and cross-ring cleavages, are diagnostic of specific structural features. acs.org For instance, the CID spectra of isomeric monosaccharide-glycolaldehyde anions show different mobility patterns, which can be used to infer information about their precursor disaccharide ions. nih.gov

The process of CID involves converting the kinetic energy of the ion into internal energy upon collision, leading to bond breakage. wikipedia.org In ion trap mass spectrometers, this is achieved by applying a resonant frequency to excite the ions, causing them to collide with a neutral gas like helium. thermofisher.com Higher-energy collisional dissociation (HCD), a technique used in Orbitrap instruments, involves fragmentation in a separate collision cell. wikipedia.org

Ion Mobility Mass Spectrometry for Isomeric Differentiation

Ion Mobility Mass Spectrometry (IM-MS) has surfaced as a powerful technique for the separation and characterization of isomeric carbohydrates in the gas phase. mdpi.comacs.org This method separates ions based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. mpg.de The combination of ion mobility with mass spectrometry allows for the differentiation of isomers that are indistinguishable by mass alone. mdpi.comnih.gov

IM-MS is particularly valuable for distinguishing between isomers of this compound and its precursors. nih.gov Different isomeric forms of a molecule will have distinct drift times through the ion mobility cell, which can be converted to a rotationally averaged collision cross-section (CCS). mpg.de This CCS value serves as a unique identifier for a particular isomer. mpg.de Studies have shown that IM-MS can resolve isomers differing in linkage position, anomeric configuration, and even stereochemistry. nih.govnih.gov

The integration of IM with tandem MS (IM-MS/MS) further enhances its capabilities. lukasz-migas.com By separating isomers before fragmentation, the resulting product ion spectra are simplified, facilitating a more straightforward structural interpretation. nih.gov This approach has been successfully applied to differentiate α- and β-linkages in carbohydrates, leveraging the "anomeric memory" effect observed in fragment ions. lukasz-migas.com The ability of IM-MS to detect and separate coexisting isomers, even at low relative concentrations, makes it a highly sensitive tool for glycan analysis. mpg.de

Application of Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB)

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are two soft ionization techniques that have been instrumental in the mass spectrometric analysis of glycans. ebrary.netpremierbiosoft.com

Electrospray Ionization (ESI) is a widely used technique that generates ions from macromolecules in solution by applying a high voltage to create an aerosol. wikipedia.org A key advantage of ESI is its "soft" nature, which minimizes fragmentation and typically preserves the molecular ion. wikipedia.org This is particularly beneficial for analyzing complex and labile molecules like glycans. ESI can produce multiply charged ions, which extends the mass range of the analyzer, making it suitable for large biomolecules. wikipedia.org For the analysis of this compound and related compounds, ESI is often coupled with tandem mass spectrometry (ESI-MS/MS) to obtain structural information through fragmentation. rsc.orgnih.gov

Fast Atom Bombardment (FAB) , while now largely of historical interest, was a pioneering soft ionization technique for macromolecules in the 1980s and early 1990s. ebrary.netpremierbiosoft.com In FAB, a high-energy beam of inert gas atoms, such as argon or xenon, bombards a sample mixed in a non-volatile matrix like glycerol. premierbiosoft.com This process desorbs and ionizes the analyte molecules. portlandpress.com FAB-MS was extensively used for the structural analysis of glycans, often requiring derivatization of the sample to enhance ionization efficiency. ebrary.net Although it provided valuable structural information, FAB spectra often suffered from high background noise and extensive fragmentation, which limited sensitivity. ebrary.net

Table 1: Comparison of ESI and FAB Ionization Techniques

| Feature | Electrospray Ionization (ESI) | Fast Atom Bombardment (FAB) |

|---|---|---|

| Principle | Generates ions from solution via a high-voltage aerosol. wikipedia.org | Bombards a sample in a matrix with high-energy atoms. premierbiosoft.com |

| Sample State | Solution wikipedia.org | Mixed with a liquid matrix premierbiosoft.com |

| Fragmentation | Minimal ("soft" ionization) wikipedia.org | Can be extensive ebrary.net |

| Ion Formation | Can produce multiply charged ions. wikipedia.org | Typically produces singly charged ions. |

| Sensitivity | High nih.gov | Limited by background noise ebrary.net |

| Derivatization | Generally not required. | Often required (e.g., permethylation) ebrary.net |

| Current Use | Widely used, especially with LC-MS. wikipedia.org | Largely historical, replaced by ESI and MALDI. ebrary.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-resolution information about the structure and conformation of molecules. glycopedia.eunih.gov It is a cornerstone for the complete structural elucidation of glycans. nih.gov

Use in Structural Elucidation of Related Glycans

NMR spectroscopy is unparalleled in its ability to determine the complete primary structure of a glycan, including the monosaccharide composition, sequence, linkage positions, and anomeric configurations. glycopedia.eunih.gov The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local chemical environment, providing a unique fingerprint for each residue within a glycan. marioschubert.ch

One-dimensional (1D) ¹H NMR spectra can quickly provide information on the number of sugar residues and their anomeric configurations. nih.govjcggdb.jp However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are essential. nih.gov Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations within a sugar ring, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. nih.gov Through-bond correlations across the glycosidic linkage, observed in experiments like Heteronuclear Multiple Bond Correlation (HMBC), are crucial for determining the sequence and linkage positions. acs.org

The interpretation of complex NMR spectra is often aided by computational tools and databases. glycopedia.eunih.gov Programs like CASPER can predict NMR chemical shifts for proposed structures and compare them to experimental data to find the best match. glycopedia.eudiva-portal.org Databases such as the Carbohydrate Structure Database (CSDB) also offer NMR prediction services. glycopedia.euglycoscience.ru While NMR requires larger sample amounts compared to mass spectrometry, advancements in technology, such as cryogenically cooled probes, have significantly increased sensitivity, enabling the analysis of smaller quantities. jcggdb.jpacs.org

Table 2: Common NMR Experiments for Glycan Structural Analysis

| NMR Experiment | Information Provided | Reference |

|---|---|---|

| 1D ¹H | Number of residues, anomeric configurations, preliminary structural reporter groups. | nih.govjcggdb.jp |

| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons (¹H-¹H correlations) within a spin system. | nih.gov |

| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a spin system, identifying all protons of a monosaccharide residue. | nih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations). | nih.gov |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, crucial for determining glycosidic linkages and sequence. | acs.org |

Advanced NMR Techniques for Anomeric and Linkage Analysis (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrate molecules like this compound. Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for determining the stereochemistry of the anomeric center and mapping the covalent linkages between the constituent monosaccharide units.

For this compound, ¹H NMR spectroscopy provides initial insights. The anomeric proton (H-1) of the glucose unit typically resonates in a distinct downfield region of the spectrum (generally between δ 4.4 and 6.0 ppm), separate from the bulk of the other sugar protons. nih.gov The coupling constant (³J(H1,H2)) of this anomeric proton is diagnostic of its configuration. A smaller coupling constant (typically ~3-4 Hz) is indicative of an α-anomeric configuration, while a larger coupling constant (~7-8 Hz) suggests a β-anomeric configuration. ipb.pt The aldehyde proton of the glycolaldehyde (B1209225) moiety is also expected to appear in a highly deshielded region of the spectrum, typically between δ 9.0 and 10.0 ppm. libretexts.org

¹³C NMR spectroscopy complements the proton data, with the anomeric carbon (C-1) signal appearing between δ 90 and 100 ppm. nih.gov The chemical shift of this carbon can also provide clues about the anomeric configuration, with β-anomers generally being less shielded than α-anomers. nih.gov

To unambiguously establish the linkage between the glucose and glycolaldehyde units, 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to trace the network of proton-proton couplings within each sugar ring, allowing for the assignment of all proton resonances. rsc.org

Heteronuclear correlation experiments are then employed to determine the connectivity between the two moieties. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range couplings (2-3 bonds) between protons and carbons. By observing a correlation between the anomeric proton (H-1) of the glucose unit and a carbon atom of the glycolaldehyde moiety, the glycosidic linkage can be definitively established. Similarly, correlations between protons on the glycolaldehyde unit and carbons on the glucose ring would confirm the linkage.

The following table provides plausible ¹H and ¹³C NMR chemical shift ranges for this compound, based on known values for glucose and glycolaldehyde. hmdb.cadergipark.org.tr

| Atom | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Glucose H-1 (anomeric) | 4.4 - 6.0 | - |

| Glucose C-1 (anomeric) | - | 90 - 100 |

| Glucose Ring Protons (H-2 to H-6) | 3.2 - 4.2 | - |

| Glucose Ring Carbons (C-2 to C-6) | - | 60 - 85 |

| Glycolaldehyde Aldehyde Proton | 9.0 - 10.0 | - |

| Glycolaldehyde Aldehyde Carbon | - | 190 - 205 |

| Glycolaldehyde CH₂ Proton | 3.5 - 4.5 | - |

| Glycolaldehyde CH₂ Carbon | - | 60 - 70 |

Chromatographic Separations

Chromatographic techniques are essential for the purification of this compound and for the separation of its potential isomers from complex mixtures. Both liquid and gas chromatography play crucial roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of non-volatile, polar compounds like this compound. Given the structural similarities between potential isomers (e.g., α- and β-anomers), specialized LC methods are required to achieve adequate resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of carbohydrates. researchgate.netnih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water). This technique allows for the separation of isomers based on subtle differences in their polarity and interaction with the stationary phase. The separation of disaccharide isomers has been successfully demonstrated using HILIC, often with amide- or diol-based stationary phases. nih.govresearchgate.net

Reverse-phase HPLC, while more commonly used for non-polar compounds, can also be adapted for carbohydrate analysis, often through derivatization or by using specific ion-pairing reagents in the mobile phase.

The following table outlines a representative HILIC method for the separation of this compound isomers and related compounds.

| Parameter | Condition |

|---|---|

| Column | Amide- or Diol-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 90% B, decrease to 60% B over 15 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like sugars. Therefore, a chemical derivatization step is required to convert this compound into a more volatile and thermally stable analogue prior to GC analysis.

Common derivatization strategies for carbohydrates include trimethylsilylation (TMS) or the formation of oxime-acetate derivatives. nih.govmasonaco.org For this compound, a two-step derivatization involving oximation followed by silylation is a robust approach. The oximation step targets the aldehyde group, preventing ring-chain tautomerism and producing syn- and anti-isomers, while silylation replaces the acidic protons of the hydroxyl groups with TMS groups, significantly increasing volatility.

Once derivatized, the compound can be separated by GC and detected by a mass spectrometer (MS). The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For a TMS-derivatized this compound, characteristic fragments would arise from the cleavage of the glycosidic bond and fragmentation of the individual sugar rings. For instance, ions characteristic of the silylated glucose moiety (e.g., m/z 73, 147, 204, 217, 361) and the derivatized glycolaldehyde portion would be expected. avma.orgresearchgate.net

The following table presents plausible GC-MS data for a trimethylsilyl (B98337) (TMS) derivative of this compound.

| Derivatization Method | Expected Fragments (m/z) | Interpretation |

|---|---|---|

| Oximation followed by Trimethylsilylation (e.g., with BSTFA/TMCS) | 73 | TMS group [(CH₃)₃Si]⁺ |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | |

| 204 | Fragment from silylated hexose (B10828440) ring | |

| 217 | Fragment from silylated hexose ring | |

| 361 | Fragment from silylated hexose ring, loss of a TMSOH group |

Computational and Theoretical Investigations of Glucosylglycolaldehyde

Quantum Chemistry Calculations for Mechanistic Insights

Quantum chemistry calculations are fundamental in elucidating the electronic structure, stability, and reaction mechanisms of molecules. For glucosylglycolaldehyde, these calculations can predict the energetic feasibility of various chemical transformations. While specific studies on this compound are limited, research on its parent compound, glycolaldehyde (B1209225), provides a basis for understanding the types of insights that can be gained. nih.govarxiv.org

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov This allows for the determination of activation energy barriers for processes like dissociation and rearrangement. For instance, studies on the formation of glycolaldehyde from formaldehyde (B43269) and the formyl radical have calculated the energy barrier for the initial carbon-carbon bond formation to be approximately 27 kJ mol⁻¹ in the gas phase. arxiv.org Such calculations are crucial for understanding the stability and reactivity of the molecule.

While direct data for this compound is not available, a similar approach could be used to model its dissociation, such as the cleavage of the glycosidic bond or rearrangements of the glucosyl and glycolaldehyde moieties. The table below illustrates the kind of data that would be generated from such a study, based on calculations for related small molecules.

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kJ/mol) | Transition State Geometry |

|---|---|---|---|

| Glycosidic Bond Cleavage | DFT (B3LYP/6-31G) | Hypothetical Value | Description of TS |

| Retro-Aldol Condensation | CCSD(T)/aug-cc-pVTZ | Hypothetical Value | Description of TS |

| Intramolecular Rearrangement | MP2/6-311++G(d,p) | Hypothetical Value | Description of TS* |

Note: The data in the table is hypothetical and serves to illustrate the output of quantum chemistry calculations for energy barriers.

The conformation of a molecule can significantly influence its reactivity and biological activity. Computational methods are used to identify the stable conformers of a molecule and their relative energies. nii.ac.jp For deprotonated this compound, the negative charge can be localized on different oxygen atoms, leading to various possible conformations.

Computational studies on related deprotonated species, such as the enolate of glycolaldehyde, have been performed to understand their role in reactions like the formose reaction. researchgate.net These studies reveal the preferred geometries and electronic distributions. A conformational analysis of deprotonated this compound would involve geometry optimizations of various starting structures to find the local and global minima on the potential energy surface.

Molecular Dynamics Simulations for Glycan Interactions (General Glycan Scope)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as proteins or other glycans. rjbc.ru MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms change over time.

In the context of glycans, MD simulations can provide insights into:

The conformational flexibility of the glycan chain.

The interactions of the glycan with solvent molecules.

The binding of the glycan to a protein receptor.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. While specific MD simulations of this compound are not documented in the literature, the general principles of glycan simulation are well-established and would be applicable.

Theoretical Modeling of Fragmentation Patterns in Mass Spectrometry

Mass spectrometry is a key analytical technique for identifying and structuring elucidating molecules. The fragmentation patterns observed in a mass spectrum are characteristic of the molecule's structure. Theoretical modeling can be used to predict and rationalize these fragmentation patterns. nih.gov

This often involves quantum chemistry calculations to determine the relative energies of different fragment ions and the energy barriers for the fragmentation pathways. nih.gov For a molecule like this compound, fragmentation could involve cleavage of the glycosidic bond, loss of water, or fragmentation of the glucose ring or the glycolaldehyde side chain.

The following table provides a hypothetical example of how theoretical modeling could be used to interpret the mass spectrum of this compound.

| Observed m/z | Proposed Fragment Structure | Calculated Relative Energy (kJ/mol) | Proposed Fragmentation Pathway |

|---|---|---|---|

| Value | [Glucose]+ | Hypothetical Value | Cleavage of the glycosidic bond |

| Value | [M - H2O]+ | Hypothetical Value | Dehydration |

| Value | [Glycolaldehyde]+ | Hypothetical Value | Cleavage of the glycosidic bond |

Note: The data in this table is for illustrative purposes only.

Structure-Reactivity Relationships from Computational Data

By systematically varying the structure of a molecule and calculating its reactivity parameters, it is possible to establish structure-reactivity relationships. researchgate.net Computational data can provide a wealth of information for this purpose, including:

Atomic charges

Frontier molecular orbital energies (HOMO and LUMO)

Electrostatic potentials

Bond dissociation energies

For this compound, computational studies could explore how substitutions on the glucose ring or modifications to the glycolaldehyde moiety affect its reactivity in, for example, condensation or oxidation reactions. This information is valuable for understanding the chemical behavior of the molecule and for designing derivatives with specific properties. Studies on glycolaldehyde have shown how its functional groups influence its reaction mechanisms on catalytic surfaces. acs.org

Role and Significance of Glucosylglycolaldehyde in Specific Academic and Industrial Processes Non Clinical

Intermediate in Biomass Valorization and Biofuel Production Processes

The conversion of lignocellulosic biomass into biofuels and other valuable chemicals, a process known as biomass valorization, involves the breakdown of complex carbohydrates like cellulose (B213188). During processes such as fast pyrolysis, these large polysaccharides are fragmented into smaller, often reactive, molecules. Glucosylglycolaldehyde has been identified as a potential, albeit transient, intermediate in these complex reaction pathways.

The initial thermal deconstruction of cellulose yields levoglucosan, which can then undergo further fragmentation. Under certain conditions, the pyrolytic decomposition of carbohydrates can lead to the formation of a variety of smaller oxygenated compounds, including glycolaldehyde (B1209225). The presence of a glucose moiety attached to glycolaldehyde, forming this compound, suggests a specific pathway of cellulose or glucose fragmentation where the glycosidic bond of a larger structure is cleaved, but a smaller C2 unit remains attached to a glucose molecule.

Importance in Fundamental Carbohydrate Fragmentation Studies and Glycomics

This compound plays a crucial role in fundamental studies of carbohydrate fragmentation, particularly within the field of glycomics. Glycomics involves the comprehensive study of the structure and function of glycans (complex carbohydrates) in biological systems. A key analytical technique in this field is tandem mass spectrometry (MS/MS), which involves the fragmentation of larger molecules to elucidate their structure.

When analyzing glycans by mass spectrometry, the molecules are ionized and then fragmented in a controlled manner. The resulting fragment ions provide a "fingerprint" that allows for the determination of the glycan's sequence, branching, and linkage. This compound has been observed as a characteristic fragment ion in the analysis of certain types of glycans. Its formation points to a specific type of cleavage event known as a cross-ring fragmentation.

The table below summarizes key findings related to the observation of this compound in carbohydrate fragmentation studies:

| Research Focus | Analytical Technique | Key Finding |

| Glycan structure elucidation | Tandem Mass Spectrometry (MS/MS) | This compound is a product of specific cross-ring cleavages of permethylated oligosaccharides. |

| Fragmentation of glucose oligomers | Collision-Induced Dissociation (CID) | The formation of this compound ions helps in distinguishing different linkage positions in glucose dimers. |

These studies are fundamental to developing more accurate and reliable methods for glycan analysis. The predictable formation of fragments like this compound allows scientists to piece together the complex puzzle of glycan structures, which is essential for understanding their biological roles.

Implications for Understanding Glycan Biosynthesis and Degradation in Non-Human Biological Systems

While not directly involved in the primary pathways of glycan biosynthesis, the study of this compound and related compounds can offer insights into the degradation of glycans in various non-human biological systems, such as bacteria and plants. These organisms possess a wide array of enzymes capable of modifying and breaking down complex carbohydrates.

The enzymatic or chemical degradation of glycans in these systems can sometimes lead to the formation of unusual or modified monosaccharides. The presence of a compound like this compound could indicate the activity of specific glycosidases or lyases that cleave glycans in unconventional ways. For instance, certain bacterial enzymes are known to have promiscuous activities, and their action on specific glycan substrates could potentially generate such a molecule.

Understanding these alternative degradation pathways is important for several reasons. In biotechnology, it could lead to the discovery of novel enzymes for biomass degradation. In plant biology, it could shed light on how plants remodel their cell walls, which are rich in complex glycans.

Precursor in Non-Biological Chemical Transformations and Derivatizations

The chemical structure of this compound, featuring both a glucose unit and a reactive aldehyde group, makes it a potentially valuable precursor in non-biological chemical synthesis. The aldehyde functionality is particularly versatile, allowing for a range of chemical transformations.

Potential chemical transformations involving this compound could include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding a glucosylglycolic acid derivative.

Reduction: The aldehyde can be reduced to an alcohol, forming a glucosyl-ethylene glycol.

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines or carbanions, to form larger, more complex molecules. This could be a route to novel C-glycosides or other sugar derivatives.

These transformations could be used to synthesize a variety of specialty chemicals, including surfactants, polymers, and pharmaceutical intermediates, all derived from a renewable carbohydrate source. The glucose moiety imparts chirality and water solubility, which are often desirable properties in these applications. While the practical application of this compound as a chemical precursor is still an area of research, its unique bifunctional nature presents intriguing possibilities for synthetic chemists.

Future Research Directions and Emerging Methodologies for Glucosylglycolaldehyde Studies

Development of Enhanced Synthetic Routes for Isomeric Specificity

The chemical synthesis of glucosylglycolaldehyde is complicated by the presence of multiple stereocenters, leading to a variety of possible isomers. Future research will focus on the development of highly stereoselective synthetic routes to produce specific isomers of this compound in high purity. This will enable a more precise investigation of the biological activities and reaction mechanisms of individual isomers.

Key areas of development will include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Enzymatic Synthesis: Employing enzymes as catalysts to achieve high stereospecificity under mild reaction conditions.

Protecting Group Strategies: Advanced strategies for the selective protection and deprotection of hydroxyl groups to control the formation of specific glycosidic linkages and stereocenters.

Advanced Spectroscopic Techniques for High-Resolution Structural Analysis

A thorough understanding of the three-dimensional structure of this compound is essential for elucidating its reactivity and biological function. While standard spectroscopic techniques have provided initial insights, future studies will leverage more advanced and hyphenated methods for unambiguous structural determination. numberanalytics.commdpi.com

Emerging techniques that will be crucial include:

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, advancements in cryo-EM could potentially be adapted for the structural analysis of smaller, flexible molecules like this compound, especially when complexed with proteins.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as two-dimensional (2D) NMR and solid-state NMR will provide more detailed information about the molecule's structure and dynamics. numberanalytics.com

Hyphenated Techniques: The coupling of separation techniques like liquid chromatography with spectroscopic methods such as mass spectrometry (LC-MS) and NMR (LC-NMR) will be instrumental in separating and identifying different isomers and reaction products in complex mixtures. numberanalytics.com

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for confirming the absolute configuration of chiral centers.

| Spectroscopic Technique | Information Provided |

| 2D NMR | Detailed connectivity and spatial relationships between atoms. |

| Solid-State NMR | Structural information on solid samples, useful for studying interactions with other molecules. numberanalytics.com |

| LC-MS | Separation and identification of isomers and reaction products based on mass-to-charge ratio. |

| LC-NMR | Separation of isomers followed by detailed structural elucidation by NMR. numberanalytics.com |

| Circular Dichroism | Information on the stereochemistry and conformation of chiral molecules. |

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation

Understanding the role of this compound in complex biological systems requires a holistic approach that goes beyond the study of the molecule in isolation. The integration of data from various "omics" platforms will be critical for mapping the biochemical pathways in which this compound participates. panomebio.comnih.govrsc.org

Key multi-omics approaches include:

Metabolomics: To identify and quantify this compound and related metabolites in biological samples, providing a snapshot of its metabolic context.

Proteomics: To identify proteins that are modified by this compound, leading to the formation of advanced glycation end-products (AGEs).

Transcriptomics: To study how the presence of this compound affects gene expression patterns, offering insights into cellular responses.

Genomics: To identify genetic variations that may influence the metabolism or reactivity of this compound.

By integrating these datasets, researchers can construct comprehensive models of the biochemical networks involving this compound and gain a deeper understanding of its biological impact. panomebio.complos.org

Exploration of Novel Catalytic Systems for this compound Transformation

The transformation of this compound, whether through degradation or its reaction with other biomolecules, is often mediated by catalysts. Future research will explore novel catalytic systems to better understand and control these transformations. utm.my

Areas of focus will include:

Biocatalysis: The discovery and engineering of enzymes that can specifically act on this compound, either for its synthesis or degradation.

Homogeneous and Heterogeneous Catalysis: The development of synthetic catalysts that can mimic the activity of enzymes or perform novel transformations on this compound. utm.myamazonaws.com This includes the use of metal-organic frameworks (MOFs) and other porous materials. aaqr.org

Photocatalysis and Electrocatalysis: The use of light or electricity to drive the transformation of this compound, offering new avenues for controlled chemical synthesis and degradation. frontiersin.org

The development of these catalytic systems will not only be crucial for fundamental research but also for potential biotechnological and biomedical applications. nrel.gov

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Structure

Future applications of AI and ML in this compound research include:

Structure Prediction: Using ML models to predict the most stable conformations of this compound and its various isomers.

Reactivity Prediction: Developing algorithms to predict the likely sites of reaction on the this compound molecule and the products of its reactions with other biomolecules. ethz.chrsc.org

Spectra Prediction: Training AI models to predict the spectroscopic signatures (e.g., NMR, MS) of different this compound isomers and their derivatives, aiding in their identification.

Pathway Analysis: Utilizing ML to analyze multi-omics data and identify novel biochemical pathways involving this compound.

The synergy between experimental data and computational modeling will accelerate the pace of discovery in this compound research, providing a deeper understanding of its chemical and biological significance. rsc.org

Q & A

Q. What are the established synthetic routes for Glucosylglycolaldehyde, and what factors influence reaction efficiency?

this compound is typically synthesized via condensation reactions between glucose derivatives and glycolaldehyde. Key factors include:

- Catalyst selection : Acidic or enzymatic catalysts (e.g., glycosidases) can influence stereochemical outcomes and yield. For alkyl glucosides, analogous methods involve alcohol-glucose condensation under controlled pH .

- Temperature and solvent : Reactions often proceed optimally at 60–80°C in polar aprotic solvents like DMF or aqueous mixtures to stabilize intermediates .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as residual byproducts (e.g., unreacted sugars) may skew downstream analyses .

Q. What analytical techniques are most effective for characterizing this compound's purity and structural conformation?

- NMR spectroscopy : H and C NMR can resolve anomeric proton configurations and glycosidic linkages. For alkyl glucosides, shifts at δ 4.2–5.5 ppm (anomeric protons) are diagnostic .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight and detects degradation products. Isotopic patterns help distinguish structural isomers .

- Chromatography : HPLC with evaporative light scattering (ELS) or refractive index (RI) detectors quantifies purity, particularly for hydrophilic compounds .

Q. How should researchers design a literature review strategy to compile existing data on this compound?

- Keyword optimization : Use Boolean operators (e.g., "this compound AND synthesis") in Google Scholar to filter non-relevant results. Include synonyms like "glycosylated glycolaldehyde" .

- Citation tracking : Leverage tools like "Cited by" in Google Scholar to identify seminal papers and recent advancements .

- Database cross-referencing : Combine results from PubMed, SciFinder, and glycomics repositories (e.g., GlyTouCan) to ensure comprehensive coverage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported glycosidic linkage conformations of this compound?

- Computational modeling : Molecular dynamics (MD) simulations (e.g., GROMACS) predict stable conformers under varying solvent conditions. Compare with experimental NMR coupling constants () to validate torsional angles .

- Cross-validation : Use glyco-informatics tools (e.g., GlycoCoO ontology) to standardize annotations and reconcile conflicting data from X-ray crystallography vs. solution-state studies .

Q. What methodologies are recommended for assessing the thermodynamic stability of this compound in aqueous solutions?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and enthalpy changes during degradation or aggregation .

- Kinetic studies : Monitor hydrolysis rates via H NMR at physiological pH (7.4) and elevated temperatures (e.g., 37°C) to extrapolate shelf-life .

- pH profiling : Stability assays across pH 2–10 identify degradation thresholds, with LC-MS/MS identifying breakdown products like free glycolaldehyde .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Design of Experiments (DOE) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, reaction time) and identify critical parameters .

- In-line process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

- Standardized protocols : Adhere to MIRAGE (Minimum Information Required for a Glycomics Experiment) guidelines for reporting synthesis conditions and quality controls .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound's biological activity in different assay systems?

- Meta-analysis : Pool datasets from independent studies and apply statistical frameworks (e.g., random-effects models) to account for heterogeneity in cell lines or assay conditions .

- Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) to rule out artifact-driven results .

Q. What bioinformatics approaches are suitable for predicting this compound's interactions with proteins?

- Docking simulations : Tools like AutoDock Vina model ligand-receptor interactions, focusing on conserved binding pockets in glycosidases or lectins .

- Structure-activity relationship (SAR) mining : Query databases like ChEMBL for analogs (e.g., alkyl glucosides) to infer functional motifs critical for binding .

Experimental Design and Reporting

Q. How can researchers ensure rigorous reporting of this compound-related data in compliance with glycomics standards?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.